L-Valine, N-(trimethylsilyl)-, trimethylsilyl ester
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Overview
Description
N-(Trimethylsilyl)-L-valine (trimethylsilyl) ester is a compound that features a trimethylsilyl group attached to the amino acid valine. The trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, is known for its chemical inertness and large molecular volume . This compound is often used in organic synthesis and analytical chemistry due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trimethylsilyl)-L-valine (trimethylsilyl) ester typically involves the reaction of L-valine with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-(Trimethylsilyl)-L-valine (trimethylsilyl) ester can undergo various chemical reactions, including:
Oxidation: The trimethylsilyl group can be oxidized to form silanols.
Reduction: Reduction reactions can remove the trimethylsilyl group, reverting the compound to its original amino acid form.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanols, while reduction can regenerate the original amino acid .
Scientific Research Applications
N-(Trimethylsilyl)-L-valine (trimethylsilyl) ester has several applications in scientific research:
Chemistry: Used as a protecting group for amino acids during peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(Trimethylsilyl)-L-valine (trimethylsilyl) ester exerts its effects involves the trimethylsilyl group acting as a protecting group. This group can temporarily shield reactive sites on the amino acid, allowing for selective reactions to occur at other sites. The trimethylsilyl group can be removed under specific conditions, revealing the original functional groups .
Comparison with Similar Compounds
Similar Compounds
N,O-Bis(trimethylsilyl)acetamide: Another compound featuring trimethylsilyl groups, used for similar purposes in organic synthesis.
Trimethylsilyl trifluoromethanesulfonate: Used in organic synthesis for its reactivity and ability to form stable intermediates.
Uniqueness
N-(Trimethylsilyl)-L-valine (trimethylsilyl) ester is unique due to its combination of an amino acid with a trimethylsilyl group, providing both the reactivity of the amino acid and the stability of the trimethylsilyl group. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection are required .
Properties
IUPAC Name |
trimethylsilyl 3-methyl-2-(trimethylsilylamino)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H27NO2Si2/c1-9(2)10(12-15(3,4)5)11(13)14-16(6,7)8/h9-10,12H,1-8H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMRIWMQZDBOTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O[Si](C)(C)C)N[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27NO2Si2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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